Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibitory Activity: Moderate Potency as a Scaffold Starting Point
8-Aminoquinoline-5,6-dione was identified as an inhibitor of human Tyrosyl-DNA phosphodiesterase 2 (TDP2) with an IC₅₀ of 5.99 μM (5986 nM) in a biochemical absorbance-based high-throughput dose-response assay [1]. In comparison, the optimized isoxazolo[4,5-g]quinoline-4,9-dione derivative (compound 70) from a dedicated medicinal chemistry program exhibited an IC₅₀ of 0.46 ± 0.15 μM against the same target [2]. While the 8-amino-substituted ortho-quinoline dione is approximately 13-fold less potent than the best-in-field isoxazolo-fused analog, its unsubstituted C7 position and primary amine handle offer synthetic tractability for hit-to-lead optimization that the more complex fused-ring systems lack.
| Evidence Dimension | Inhibition of human tyrosyl-DNA phosphodiesterase 2 (TDP2) |
|---|---|
| Target Compound Data | IC₅₀ = 5.99 μM (5986 nM) |
| Comparator Or Baseline | 3-(3,4-Dimethoxyphenyl)isoxazolo[4,5-g]quinoline-4,9-dione (Compound 70): IC₅₀ = 0.46 ± 0.15 μM |
| Quantified Difference | Approximately 13-fold potency gap (target compound less potent) |
| Conditions | Biochemical absorbance-based HTS assay (target); fluorescence-based assay (comparator) |
Why This Matters
The target compound provides a synthetically simpler quinoline-5,6-dione scaffold with confirmed TDP2 engagement, suitable for laboratories prioritizing scaffold diversification over maximal initial potency.
- [1] PubChem BioAssay AID 743297. Tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitor HTS assay. The Scripps Research Institute Molecular Screening Center. Deposited 2014. View Source
- [2] Nakao, A.; et al. The synthesis of furoquinolinedione and isoxazoloquinolinedione derivatives as selective Tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors. Bioorganic & Medicinal Chemistry 2021, 36, 116084. View Source
